molecular formula C11H16N2O B13520996 2-(Aminomethyl)-N,N-dimethylbenzeneacetamide

2-(Aminomethyl)-N,N-dimethylbenzeneacetamide

Cat. No.: B13520996
M. Wt: 192.26 g/mol
InChI Key: QYIHHELRYUVGRO-UHFFFAOYSA-N
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Description

2-[2-(aminomethyl)phenyl]-N,N-dimethylacetamide is an organic compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to an N,N-dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(aminomethyl)phenyl]-N,N-dimethylacetamide typically involves the reaction of 2-(aminomethyl)phenylamine with N,N-dimethylacetamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-[2-(aminomethyl)phenyl]-N,N-dimethylacetamide may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(aminomethyl)phenyl]-N,N-dimethylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction typically produces amine derivatives.

Scientific Research Applications

2-[2-(aminomethyl)phenyl]-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(aminomethyl)phenyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The N,N-dimethylacetamide moiety may also play a role in modulating the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-[2-(aminomethyl)phenyl]-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of an aminomethyl group and an N,N-dimethylacetamide moiety makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-[2-(aminomethyl)phenyl]-N,N-dimethylacetamide

InChI

InChI=1S/C11H16N2O/c1-13(2)11(14)7-9-5-3-4-6-10(9)8-12/h3-6H,7-8,12H2,1-2H3

InChI Key

QYIHHELRYUVGRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1CN

Origin of Product

United States

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